FK614
Description
This compound, referred to in research as FK-614 (3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3-H-benzimidazole-5-carboxamide), is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist . Its structure features:
- A 2,4-dichlorobenzyl group at position 1 of the benzimidazole core.
- A methyl group at position 2.
- A pentylsulfonyl-substituted carboxamide at position 6 (or 5, depending on benzimidazole numbering).
FK-614 has demonstrated insulin-sensitizing effects in animal models of type 2 diabetes, distinguishing it from classical PPARγ agonists like rosiglitazone due to its unique structural modifications .
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZODVVDUIDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940978 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193012-35-0 | |
| Record name | 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-614 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12557 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
FK-614 est synthétisé par une série de réactions chimiques impliquant des dérivés du benzimidazoleLes conditions réactionnelles comprennent souvent l'utilisation de solvants, de catalyseurs et de paramètres de température et de pression spécifiques pour optimiser le rendement et la pureté du composé .
Les méthodes de production industrielle de FK-614 impliquent le passage de la synthèse en laboratoire à une échelle plus importante, en garantissant la cohérence et le contrôle de la qualité. Cela inclut l'utilisation d'équipements de qualité industrielle, de procédures standardisées et de tests rigoureux pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
FK-614 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : FK-614 est utilisé comme outil de recherche pour étudier l'activation du récepteur gamma activé par les proliférateurs de peroxysomes et ses effets sur la différenciation des adipocytes.
Biologie : Le composé est utilisé pour étudier les mécanismes moléculaires sous-jacents à la sensibilité à l'insuline et au métabolisme du glucose.
Médecine : FK-614 a des applications thérapeutiques potentielles dans le traitement du diabète de type 2, de l'hyperglycémie et de l'hypertriglycéridémie.
Industrie : FK-614 est utilisé dans le développement de nouveaux médicaments antidiabétiques et comme composé de référence dans la recherche pharmaceutique
Mécanisme d'action
FK-614 exerce ses effets en activant le récepteur gamma activé par les proliférateurs de peroxysomes, un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme du glucose et des lipides. L'activation du récepteur gamma activé par les proliférateurs de peroxysomes entraîne une amélioration de la sensibilité à l'insuline, une réduction des taux de glucose plasmatique et une amélioration de la tolérance au glucose. FK-614 a des effets différents sur l'activation du récepteur gamma activé par les proliférateurs de peroxysomes à chaque étape de la différenciation des adipocytes, ce qui contribue à son activité antidiabétique.
Applications De Recherche Scientifique
FK-614 has a wide range of scientific research applications, including:
Chemistry: FK-614 is used as a research tool to study the activation of peroxisome proliferator-activated receptor gamma and its effects on adipocyte differentiation.
Biology: The compound is used to investigate the molecular mechanisms underlying insulin sensitivity and glucose metabolism.
Medicine: FK-614 has potential therapeutic applications in the treatment of type 2 diabetes, hyperglycemia, and hypertriglyceridemia.
Industry: FK-614 is used in the development of new anti-diabetic drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
FK-614 exerts its effects by activating peroxisome proliferator-activated receptor gamma, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. The activation of peroxisome proliferator-activated receptor gamma leads to improved insulin sensitivity, reduced plasma glucose levels, and enhanced glucose tolerance. FK-614 has different effects on the activation of peroxisome proliferator-activated receptor gamma at each stage of adipocyte differentiation, which contributes to its anti-diabetic activity .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues of Benzimidazole Derivatives
The following compounds share the benzimidazole scaffold but differ in substituents, influencing their pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Dichlorobenzyl Substitution Patterns
- FK-614: The 2,4-dichlorobenzyl group likely enhances PPARγ binding affinity compared to mono-chlorinated analogs (e.g., Compound 9). The chlorine atoms’ positions influence steric and electronic interactions with the receptor .
- Compounds 10–11: 2,5- or 3,4-dichlorobenzyl substitutions may reduce PPARγ activity due to altered spatial orientation or electronic effects. No PPARγ data are available for these analogs .
Carboxamide vs. Amine Functionalization
- FK-614 : The pentylsulfonyl-carboxamide group at position 6 improves metabolic stability and solubility compared to amine derivatives (Compounds 9–11). This modification is critical for its pharmacokinetic profile .
- However, this derivative lacks the sulfonyl group, which is essential for FK-614’s PPARγ activation .
Sulfonyl Group Impact
- The pentylsulfonyl moiety in FK-614 distinguishes it from other carboxamide derivatives (e.g., the simple carboxamide in ). This group may facilitate hydrogen bonding with PPARγ’s ligand-binding domain, a feature absent in non-sulfonylated analogs .
Research Findings and Implications
- FK-614 ’s PPARγ modulation avoids excessive adipogenesis (a side effect of rosiglitazone), suggesting its dichlorobenzyl and sulfonyl groups confer selective receptor modulation .
- Amine derivatives (Compounds 9–11) : These intermediates lack PPARγ activity but serve as precursors for further functionalization (e.g., acetamide formation in Compound 23) .
- Carboxamide analogs () : Simple carboxamides without sulfonyl groups may lack the target specificity seen in FK-614, highlighting the importance of the pentylsulfonyl moiety .
Activité Biologique
1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide
- Molecular Formula : C18H22Cl2N4O3S
- Molecular Weight : 439.36 g/mol
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases.
- Modulation of Nuclear Receptors : The compound interacts with nuclear receptors that regulate gene expression, influencing cellular processes related to metabolism and cell proliferation .
- Antioxidant Properties : Preliminary studies indicate that it possesses antioxidant capabilities, potentially mitigating oxidative stress in cells.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
Anticancer Studies
In a study focusing on the anticancer properties of benzimidazole derivatives, 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit tumor growth in vivo models.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various strains of bacteria and fungi. Its effectiveness was evaluated using standard antimicrobial susceptibility tests, revealing a broad spectrum of activity.
Metabolic Effects
A recent investigation into the metabolic effects of this compound indicated its potential role in regulating glucose metabolism. It was found to enhance insulin sensitivity in diabetic models, suggesting possible applications in diabetes management.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
